3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
These compounds share a common scaffold: a 5,6,7,8-tetrahydronaphthalen-2-yl group attached to a heterocyclic core (thiazole or oxadiazole) linked to a benzamide moiety with variable substituents . The ethanesulfonyl group in the target compound likely modulates electronic and steric properties, influencing binding affinity and solubility compared to analogs with halogen, alkoxy, or alkyl substituents.
Properties
IUPAC Name |
3-ethylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-29(26,27)19-9-5-8-18(13-19)21(25)24-22-23-20(14-28-22)17-11-10-15-6-3-4-7-16(15)12-17/h5,8-14H,2-4,6-7H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKOIVMNVAVMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced through sulfonylation, typically using ethanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the tetrahydronaphthalenyl moiety can be oxidized under strong oxidative conditions.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and tetrahydronaphthalenyl groups.
Reduction: The corresponding amine derivative of the benzamide core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Material Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving thiazole and benzamide derivatives.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzamide core are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, synthetic yields, and purity data derived from the evidence:
| Compound ID | Substituent on Benzamide | Core Heterocycle | Yield (%) | HPLC Purity (%) | Key Reference |
|---|---|---|---|---|---|
| 6 | 3-(Trifluoromethyl) | 1,3,4-Oxadiazole | 15 | 95.5 | |
| 7 | 4-Bromo | 1,3,4-Oxadiazole | 50 | 95.3 | |
| 8 | 4-Isopropoxy | 1,3,4-Oxadiazole | 12 | 97.9 | |
| 9 | 3-(Thiomethoxy) | 1,3,4-Oxadiazole | 26 | >95 | |
| 10 | 3-Methoxy | 1,3,4-Oxadiazole | 39 | >95 | |
| 14 | 3-Fluoro | 1,3,4-Oxadiazole | 36 | >95 | |
| 15 | 4-Chloro | 1,3,4-Oxadiazole | 57 | >95 | |
| 16 | 4-Ethyl | 1,3,4-Oxadiazole | 40 | >95 | |
| PubChem Analog 1 | 5,6-Dihydro-1,4-dioxine-2-carboxamide | Thiazole | N/A | N/A |
Key Observations:
Synthetic Efficiency :
- Halogenated derivatives (e.g., 7 and 15 ) exhibit higher yields (50–57%) compared to bulky substituents like isopropoxy (8 , 12%) or trifluoromethyl (6 , 15%) . This suggests steric hindrance or electron-withdrawing effects may reduce reaction efficiency.
- The ethanesulfonyl group in the target compound may pose synthetic challenges similar to 6 or 8 , requiring optimized coupling conditions.
Alkoxy groups (e.g., isopropoxy in 8) increase hydrophobicity, which may affect solubility and membrane permeability .
Purity and Characterization :
- All analogs achieved >95% HPLC purity, critical for pharmacological studies .
- Structural confirmation relied on consistent ¹H/¹³C NMR and ESI-MS/APCI-MS data, ensuring fidelity to design .
Thiazole vs. Oxadiazole Cores :
- Thiazole-based analogs (e.g., PubChem compound ) differ in ring electronegativity and hydrogen-bonding capacity compared to oxadiazoles, which could alter target engagement.
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Para-substituted derivatives (e.g., 7 , 15 ) generally show higher yields and stability compared to meta-substituted analogs (e.g., 6 , 14 ) .
Biological Activity
3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Synthesis
The compound can be synthesized through various chemical pathways involving the reaction of benzamide derivatives with thiazole and naphthalene moieties. The method typically involves multi-step reactions that include sulfonation and coupling reactions to form the final product.
Biological Activity
The biological activity of this compound has been evaluated across several studies focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have shown that derivatives of benzamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to this compound have been tested for their antiproliferative properties against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Induction of apoptosis |
| Compound B | A549 | 15 | ROS-mediated cell death |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data not yet determined.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, similar thiazole-containing compounds have been shown to inhibit firefly luciferase (EC 1.13.12.7), which is involved in bioluminescence and has applications in cancer research.
Table 2: Enzyme Inhibition Data
| Enzyme | Compound | Inhibition (%) |
|---|---|---|
| Firefly Luciferase | Compound A | 85 |
| Firefly Luciferase | Compound B | 70 |
| Firefly Luciferase | This compound | TBD |
Case Studies
Several case studies have reported on the biological activities of related compounds:
- Case Study 1 : A study published in Pharma Chemica highlighted that certain benzimidazole derivatives exhibited high cytotoxicity against MCF-7 cells with a percentage inhibition exceeding 90% compared to standard chemotherapeutics like cisplatin . This suggests that structural modifications similar to those in the target compound could enhance efficacy.
- Case Study 2 : Research in BRENDA Enzyme Database indicated that thiazole derivatives can serve as effective inhibitors for various enzymes linked to cancer metabolism . This opens avenues for exploring the enzyme inhibition potential of our compound.
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels leading to oxidative stress and subsequent cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
